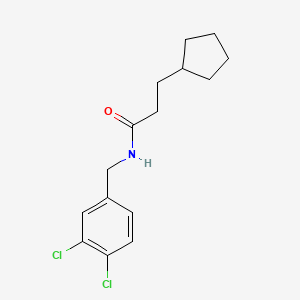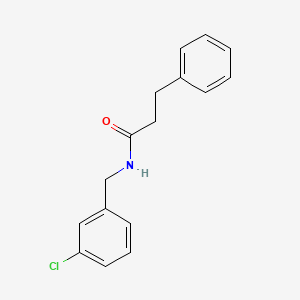
3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide is a selective antagonist of the NMDA receptor, which means that it binds to the receptor and prevents the activation of the receptor by its natural ligand, glutamate. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. The blockade of NMDA receptors by 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide results in a reduction in synaptic plasticity and long-term potentiation, which can lead to the impairment of learning and memory processes.
Biochemical and Physiological Effects:
The blockade of NMDA receptors by 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide has been shown to have various biochemical and physiological effects. For example, 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide has been shown to reduce the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide has also been shown to reduce the activity of enzymes such as nitric oxide synthase and cyclooxygenase, which are involved in the regulation of inflammation and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide in lab experiments is its selective blockade of the NMDA receptor, which allows for the investigation of the specific role of this receptor in different physiological and pathological processes. Another advantage is its high potency, which allows for the use of lower doses in experiments. However, one of the limitations of using 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide is its potential toxicity, which can lead to adverse effects on neuronal function and behavior.
Orientations Futures
There are several future directions for research on 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide and its potential use in scientific research. One direction is the investigation of the role of the NMDA receptor in different neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is the development of new compounds that can selectively target different subtypes of the NMDA receptor, which may have different physiological and pathological roles. Additionally, the investigation of the potential use of 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide as a therapeutic agent for the treatment of different diseases is an area of future research.
Méthodes De Synthèse
The synthesis of 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide synthesis are cyclopentyl bromide, 3,4-dichlorobenzylamine, and propanoic acid. The reaction involves the formation of an amide bond between the amine group of 3,4-dichlorobenzylamine and the carboxylic acid group of propanoic acid, followed by the reaction of the resulting intermediate with cyclopentyl bromide in the presence of a base. The final product is obtained by purification through recrystallization.
Applications De Recherche Scientifique
3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide has been used in various scientific research studies to investigate the role of the NMDA receptor in different physiological and pathological processes. For example, 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide has been used to study the role of the NMDA receptor in pain perception, learning and memory, and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide has also been used in animal models to investigate the effects of NMDA receptor blockade on synaptic plasticity and long-term potentiation.
Propriétés
IUPAC Name |
3-cyclopentyl-N-[(3,4-dichlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO/c16-13-7-5-12(9-14(13)17)10-18-15(19)8-6-11-3-1-2-4-11/h5,7,9,11H,1-4,6,8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGVQTZVUXJYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)
![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)




![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)

![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)


